molecular formula C9H10ClN B12120276 (E)-3-(3-chlorophenyl)prop-2-en-1-amine

(E)-3-(3-chlorophenyl)prop-2-en-1-amine

Cat. No.: B12120276
M. Wt: 167.63 g/mol
InChI Key: KEGBSEYEDJNZLC-DUXPYHPUSA-N
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Description

(E)-3-(3-chlorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chlorophenyl)prop-2-en-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced to the desired amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chlorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-chlorophenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-chlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)prop-2-en-1-amine: Similar structure but with the chlorine atom in the para position.

    (E)-3-(3-bromophenyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(3-fluorophenyl)prop-2-en-1-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(E)-3-(3-chlorophenyl)prop-2-en-1-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+

InChI Key

KEGBSEYEDJNZLC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/CN

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CCN

Origin of Product

United States

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